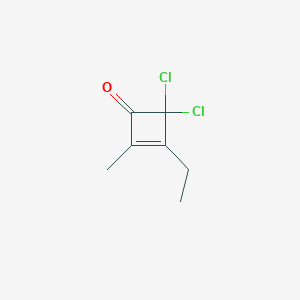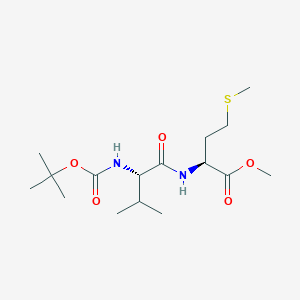
Boc-val-met-ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-val-met-ome, also known as methyl (2S)-2-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate, is a compound that belongs to the class of N- and C-protected dipeptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino function, and a methionine residue. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
准备方法
The synthesis of Boc-val-met-ome typically involves the protection of the amino group of valine with a Boc group, followed by coupling with methionine methyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for the efficient synthesis of large quantities of the compound.
化学反应分析
Boc-val-met-ome undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone. Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT) to regenerate the methionine residue from its oxidized forms.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions include the deprotected peptide, oxidized methionine derivatives, and reduced methionine derivatives.
科学研究应用
Boc-val-met-ome has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis, allowing for the creation of complex peptide sequences with specific functional groups.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions, as it can mimic natural peptide substrates.
Medicine: this compound is utilized in the development of peptide-based drugs and therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
作用机制
The mechanism of action of Boc-val-met-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protective group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine can interact with target molecules, forming hydrogen bonds and other non-covalent interactions that stabilize the peptide structure and enhance its biological activity .
相似化合物的比较
Boc-val-met-ome can be compared with other similar compounds, such as Boc-val-val-ome and Boc-ile-ala-ome. These compounds also contain Boc-protected amino acids and exhibit similar chemical properties. this compound is unique due to the presence of the methionine residue, which imparts distinct chemical reactivity and biological activity. The sulfur atom in methionine allows for specific interactions with metal ions and other sulfur-containing molecules, making this compound particularly useful in studies involving sulfur chemistry and redox biology .
Similar compounds include:
These compounds share structural similarities but differ in their amino acid composition, leading to variations in their chemical and biological properties.
属性
分子式 |
C16H30N2O5S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H30N2O5S/c1-10(2)12(18-15(21)23-16(3,4)5)13(19)17-11(8-9-24-7)14(20)22-6/h10-12H,8-9H2,1-7H3,(H,17,19)(H,18,21)/t11-,12-/m0/s1 |
InChI 键 |
JMYLWGRPRLGKKE-RYUDHWBXSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
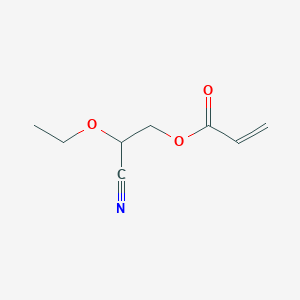
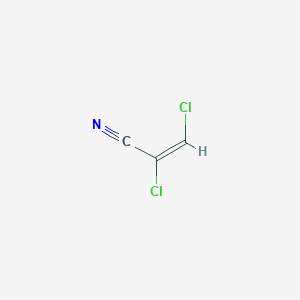
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
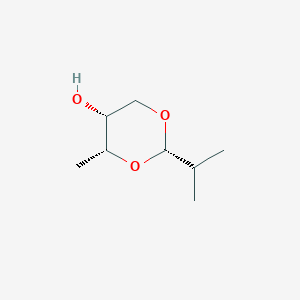
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
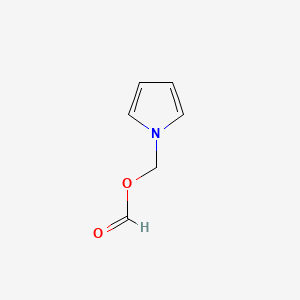

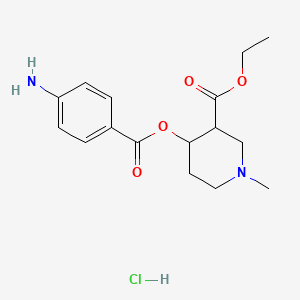
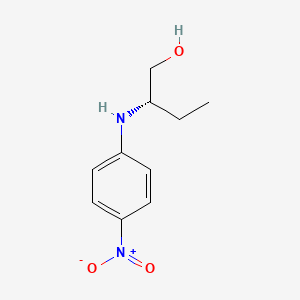
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
